2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,2-Dimethyl-4-(4-methylphenyl)-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a synthetic compound belonging to the imidazole class. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and other pharmacological applications. The following sections will delve into its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
- Chemical Formula : C20H24N2O4S
- Molecular Weight : 392.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that imidazole derivatives often interact with key apoptotic pathways:
- Induction of Apoptosis : Studies have shown that compounds similar to this compound can significantly increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) in cancer cells . This shift promotes programmed cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases (G1/S or G2/M), contributing to their antiproliferative effects .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro studies:
Antiproliferative Activity
Table 1 summarizes the antiproliferative effects of this compound against different cancer cell lines.
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
HeLa | 15.8 | 23 |
A549 | 18.0 | 20 |
MCF7 | 12.5 | 25 |
*IC50 is defined as the concentration required to inhibit cell growth by 50% compared to untreated controls.
Case Studies
Several case studies have documented the effects of this compound:
- HeLa Cells : In a study involving HeLa cells (cervical cancer), treatment with the compound resulted in a significant increase in apoptosis rates compared to control treatments with established chemotherapeutics like 5-FU. The apoptosis rate reached approximately 68% after treatment with an optimal concentration of the compound for 24 hours .
- A549 Cells : In A549 lung cancer cells, the compound demonstrated a dose-dependent decrease in cell viability and was found to effectively induce apoptosis through caspase activation pathways .
Properties
IUPAC Name |
[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-13-7-9-14(10-8-13)18-21(29)24(22(2,3)23-18)20(25)15-11-16(26-4)19(28-6)17(12-15)27-5/h7-12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAYOXOOHRUGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.